4-isopropoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a versatile compound extensively used in scientific research due to its unique properties and diverse applications. This compound belongs to the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 4-isopropoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Chemical Reactions Analysis
4-isopropoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound is widely used in scientific research due to its multifunctionality. It serves as a valuable tool for studying various biological processes and developing innovative therapeutic approaches. In chemistry, it is used to explore new synthetic strategies and reaction mechanisms. In biology and medicine, it is investigated for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent .
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring plays a crucial role in its biological activity, allowing it to bind to various receptors and enzymes, thereby modulating their function . The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-isopropoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can be compared with other isoxazole derivatives, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles . These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. The unique combination of the isopropoxy and methoxyphenyl groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(2)26-18-9-7-15(8-10-18)21(24)22-13-17-12-20(27-23-17)16-5-4-6-19(11-16)25-3/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKJMTZLTHLLGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.